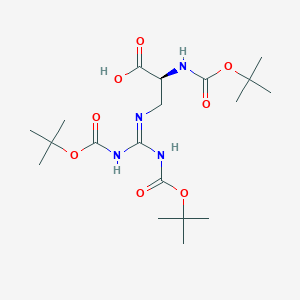![molecular formula C33H30ClO2P B13142532 {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride CAS No. 51458-25-4](/img/structure/B13142532.png)
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is a quaternary phosphonium salt with the molecular formula C33H30ClO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl moiety substituted with benzyloxy and methoxy groups. It is primarily used in organic synthesis and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method includes the use of (3-(Benzyloxy)-4-methoxybenzyl) chloride as the starting material, which reacts with triphenylphosphine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at elevated temperatures to facilitate the formation of the phosphonium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the reaction of substituted benzyl halides with triphenylphosphine under microwave conditions, resulting in high yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide, and methanol.
Major Products Formed:
Oxidation: Corresponding phosphine oxides.
Reduction: Reduced phosphonium compounds.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium group, which facilitates the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells and enhancing the efficacy of chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride primarily involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s passage through the mitochondrial membrane, where it can exert its effects. This targeting ability is leveraged in drug delivery systems to enhance the concentration of therapeutic agents within mitochondria, thereby improving their efficacy .
Vergleich Mit ähnlichen Verbindungen
- Benzyltriphenylphosphonium chloride
- (3-Benzyloxypropyl)triphenylphosphonium bromide
- Triphenyl (3-pyridylmethyl)phosphonium chloride
Comparison: (3-(Benzyloxy)-4-methoxybenzyl)triphenylphosphoniumchloride is unique due to the presence of both benzyloxy and methoxy groups on the benzyl moiety, which can influence its reactivity and targeting properties. Compared to benzyltriphenylphosphonium chloride, the additional substituents may enhance its solubility and interaction with biological membranes. The presence of the methoxy group can also affect the compound’s electronic properties, potentially altering its reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
51458-25-4 |
|---|---|
Molekularformel |
C33H30ClO2P |
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
(4-methoxy-3-phenylmethoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H30O2P.ClH/c1-34-32-23-22-28(24-33(32)35-25-27-14-6-2-7-15-27)26-36(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CBALSFATPVHGTL-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


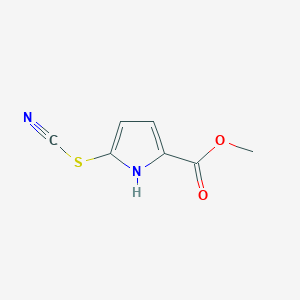
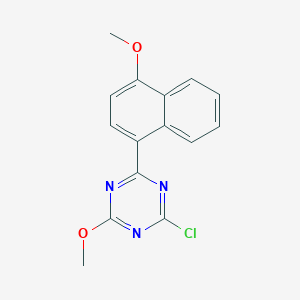
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
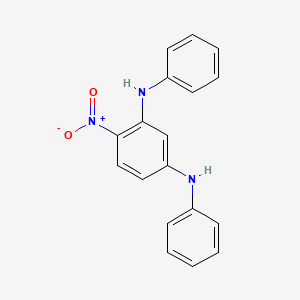
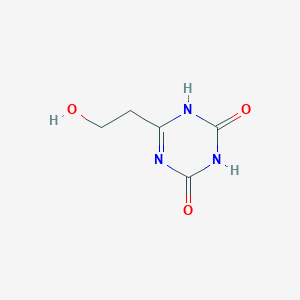
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)



